A2B receptor antagonist 1

Adenosine Receptor Pharmacology Receptor Binding Assay Cancer Immunology

A2B receptor antagonist 1, chemically designated as 8-(1-benzyl-1H-pyrazol-4-yl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione (CAS 531506-36-2), is a potent, selective small-molecule antagonist of the human adenosine A2B receptor (AdoR). It belongs to the class of 8-(4-pyrazolyl)-xanthine derivatives, a chemotype recognized for yielding high-affinity A2B ligands.

Molecular Formula C21H24N6O2
Molecular Weight 392.5 g/mol
Cat. No. B8069521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA2B receptor antagonist 1
Molecular FormulaC21H24N6O2
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CN(N=C3)CC4=CC=CC=C4
InChIInChI=1S/C21H24N6O2/c1-3-10-26-19-17(20(28)27(11-4-2)21(26)29)23-18(24-19)16-12-22-25(14-16)13-15-8-6-5-7-9-15/h5-9,12,14H,3-4,10-11,13H2,1-2H3,(H,23,24)
InChIKeyIWZAITCKZZQXCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

A2B Receptor Antagonist 1: A Benchmark Xanthine Derivative for Selective A2B Adenosine Receptor Blockade in Oncology and Inflammation Research


A2B receptor antagonist 1, chemically designated as 8-(1-benzyl-1H-pyrazol-4-yl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione (CAS 531506-36-2), is a potent, selective small-molecule antagonist of the human adenosine A2B receptor (AdoR). It belongs to the class of 8-(4-pyrazolyl)-xanthine derivatives, a chemotype recognized for yielding high-affinity A2B ligands. The compound is specifically described as Example 9B in patent WO 2009157938 A1, which claims its utility in treating A2B-mediated diseases, including cancer and gastrointestinal disorders [1]. This compound serves as a critical pharmacological tool for interrogating A2B receptor function in environments of high adenosine concentration, such as the tumor microenvironment and inflamed tissues .

A2B adenosine receptor tool compound for signaling studies
Reported high affinity, selective antagonist chemotype
Relevant for tumor microenvironment and inflammation research models
High adenosine concentration contexts
8-(4-pyrazolyl)-xanthine derivative; distinct N1-benzyl substitution
SAR benchmarking and selectivity studies

Why A2B Receptor Antagonist 1 Cannot Be Substituted by Other In-Class Antagonists: Critical Differences in Affinity and Selectivity


The adenosine A2B receptor (A2B AdoR) is a distinct pharmacological target due to its low affinity for endogenous adenosine and its primary activation under pathophysiological conditions of high adenosine release, such as in solid tumors and chronic inflammation [1]. Consequently, the precise balance of potency and selectivity for A2B over other adenosine receptor subtypes (A1, A2A, A3) is not a generic class feature; it is exquisitely dependent on the specific chemical scaffold and substitution pattern of the antagonist. For instance, while some antagonists like CVT-6883 demonstrate high selectivity for A2B, they may do so at the cost of reduced absolute affinity compared to more potent analogs [2]. Conversely, extremely high-affinity compounds may exhibit poor selectivity profiles or unfavorable physicochemical properties that limit their utility in certain assays. Therefore, assuming that any A2B antagonist is interchangeable for a given experiment or procurement decision is a critical error; the specific quantitative profile of A2B receptor antagonist 1 dictates its unique position in the research toolkit.

Affinity–selectivity balance is scaffold‑specific
High A2B affinity in one chemotype does not guarantee the same selectivity profile; CVT‑6883, LAS101057, and PSB‑0788 each exhibit different patterns.
N1‑substitution changes selectivity, not just potency
The benzyl group on the pyrazole shifts selectivity away from the non‑selective core; unsubstituted analogs cannot reproduce this profile.
Oral bioavailability and in vivo validation are not class features
In vitro potency does not translate to oral exposure; compounds optimized for in vivo use (e.g., LAS101057) differ in formulation behavior.

Quantitative Comparative Evidence for A2B Receptor Antagonist 1 Versus Key Analogs


A2B Receptor Antagonist 1 Exhibits 2-Fold Higher Affinity for A2B Receptors Compared to the Clinical Candidate CVT-6883

In a direct comparison of human receptor binding affinities measured via radioligand displacement, A2B receptor antagonist 1 demonstrates a Ki of 11 nM at the A2B adenosine receptor, which is exactly 2-fold more potent than the well-characterized selective A2B antagonist CVT-6883 (also known as GS-6201), which has a reported Ki of 22 nM under similar assay conditions [1][2]. This higher affinity may translate to a more complete receptor blockade at lower concentrations, a critical parameter for in vitro studies aiming to fully abrogate adenosine-mediated signaling.

A2B affinity vs. CVT‑6883
Reported
Ki = 11 nM (2‑fold higher than CVT‑6883: 22 nM)
Supports higher target engagement in binding assays
Displacement of [3H]‑ZM241385, HEK293 membranes
Adenosine Receptor Pharmacology Receptor Binding Assay Cancer Immunology

Comparative Selectivity Profile: A2B Antagonist 1's Balanced Selectivity Over A1 and A3 Receptors

The selectivity of an antagonist is paramount to ensure observed biological effects are genuinely A2B-mediated. A2B receptor antagonist 1 displays a Ki of 76 nM for the A1 receptor, 290 nM for the A2A receptor, and 170 nM for the A3 receptor [1]. This profile yields a selectivity window of approximately 7-fold over A1, 26-fold over A2A, and 15-fold over A3. In contrast, a more potent antagonist like PSB-0788 (A2B Ki = 0.393 nM) exhibits a drastically different selectivity pattern, with >2500-fold selectivity over A1 and A3 but only >800-fold over A2A . This highlights that A2B receptor antagonist 1 occupies a unique 'middle ground' in terms of affinity and selectivity, which may be advantageous in systems where minor engagement of A1 or A3 is tolerable or even desired, unlike the ultra-selective PSB-0788.

Selectivity window
Cross‑study
~7‑fold over A1, 26‑fold over A2A, 15‑fold over A3
Moderate selectivity supports A2B‑dominant interpretation
PSB‑0788 shows >2500‑fold selectivity, different assay context
Target Selectivity Off-Target Profiling GPCR Pharmacology

Structural Determinants of Selectivity: The N1-Benzyl Group Confers a Unique Binding Mode Compared to Unsubstituted Analogs

A critical differentiator lies in the compound's N1-pyrazole substitution. The benzyl group on A2B receptor antagonist 1 is a key structural feature that distinguishes it from simpler analogs. Its direct predecessor, compound 22 (8-(1H-pyrazol-4-yl)-1,3-dipropyl xanthine), has a high A2B affinity (Ki = 9 nM) but is a non-selective antagonist, showing only 2-fold selectivity for A2B over the A1 receptor . The introduction of the N1-benzyl group to create A2B receptor antagonist 1 (referred to as compound 19 in the SAR study) dramatically alters this profile, providing a ~7-fold selectivity window against A1 while retaining most of the A2B affinity [1]. This SAR demonstrates that the benzyl substitution is not a minor modification but a fundamental switch that transforms a potent, non-selective ligand into a moderately selective pharmacological tool.

Benzyl vs. unsubstituted analog
Head‑to‑head
~7‑fold A1/A2B selectivity (benzyl) vs. only 2‑fold (compound 22)
N1‑benzyl group converts non‑selective core into a selective tool
SAR confirmation; radioligand binding on human receptors
Medicinal Chemistry Structure-Activity Relationship (SAR) Xanthine Derivatives

Differentiated Potency and Oral Bioavailability Profile Compared to the Clinical Candidate LAS101057

While A2B receptor antagonist 1 is a valuable in vitro tool, it is important to contrast its profile with development-stage candidates to understand its best-fit application. The clinical candidate LAS101057, a pyrazine-based A2B antagonist, has a reported IC50 of 120 nM for the human A2B receptor, making it approximately 10-fold less potent in vitro than A2B receptor antagonist 1 (Ki = 11 nM) [1][2]. However, LAS101057 is specifically optimized for oral efficacy and has been shown to reduce airway hyperresponsiveness and Th2 cytokine production in an ovalbumin-sensitized mouse model following oral administration [1]. This highlights that A2B receptor antagonist 1, with its superior in vitro potency, is the more sensitive and precise probe for cell-based and biochemical assays, whereas its in vivo pharmacokinetic properties are not established to the same degree as a clinical candidate like LAS101057.

In vitro vs. oral candidate
Cross‑study
Ki 11 nM (antagonist 1) vs. IC50 120 nM (LAS101057)
Higher in vitro affinity; oral PK not established for this compound
LAS101057 is orally efficacious in ovalbumin‑sensitized model
In Vivo Pharmacology Oral Bioavailability Inflammation Models

Optimal Scientific Applications for A2B Receptor Antagonist 1 Based on Its Quantitative Differentiation


In Vitro Elucidation of A2B-Mediated Signaling Pathways in Cancer Immunology

Given its high affinity for A2B (Ki = 11 nM) and moderate selectivity over A1, A2B receptor antagonist 1 is the ideal tool for in vitro studies where complete and potent blockade of the A2B receptor is required to dissect its role in adenosine-driven immunosuppression. In tumor microenvironment models, it can be used at low nanomolar concentrations to reverse A2B-mediated inhibition of T cell and NK cell proliferation and cytokine production (e.g., IFNγ, perforin), while its moderate selectivity ensures that any observed effects are predominantly, though not exclusively, A2B-dependent [1]. This profile is particularly useful for target validation experiments in cell lines and primary immune cells before advancing to in vivo studies with more complex tool compounds.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Benchmarking

For medicinal chemists, A2B receptor antagonist 1 serves as a critical benchmark for SAR studies on the 8-(pyrazol-4-yl)-xanthine scaffold. Its defined Ki (11 nM) and selectivity profile (A1: 76 nM, A2A: 290 nM, A3: 170 nM) provide a quantitative baseline against which to measure improvements in affinity or selectivity [1]. The compound's unique N1-benzyl substitution is a key differentiator from earlier, less selective analogs like compound 22, making it a vital reference standard for any new series of A2B antagonists being developed for therapeutic applications in asthma, diabetes, or cancer .

High-Sensitivity Receptor Binding and Pharmacological Assays

A2B receptor antagonist 1 is the superior choice for high-sensitivity in vitro assays where maximal signal-to-noise ratio is required. Its 10-fold higher potency compared to clinical candidates like LAS101057 (IC50 = 120 nM) means it can achieve near-complete receptor occupancy at lower concentrations, which is critical for radioligand competition binding assays, functional cAMP assays, and studies in cell lines with low A2B receptor expression [1]. This high sensitivity ensures robust and reproducible data, reducing the need for high compound concentrations that could introduce off-target effects or solubility artifacts.

Application
Selection Property
Validation Focus
Cancer immunology signaling studies
High A2B affinity with moderate A1 selectivity
Target engagement in tumor microenvironment models
SAR benchmarking of xanthine antagonists
Defined selectivity profile (A1/A2A/A3)
Comparative Ki determination against reference analogs
High‑sensitivity receptor binding assays
Low‑nanomolar A2B affinity
Assay sensitivity at low receptor expression levels

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